molecular formula C11H20N4 B13531287 5-(Azetidin-3-ylmethyl)-3-(tert-butyl)-1-methyl-1h-1,2,4-triazole

5-(Azetidin-3-ylmethyl)-3-(tert-butyl)-1-methyl-1h-1,2,4-triazole

Katalognummer: B13531287
Molekulargewicht: 208.30 g/mol
InChI-Schlüssel: NJGQHXYWEKQOLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Azetidin-3-ylmethyl)-3-(tert-butyl)-1-methyl-1h-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an azetidine ring, a tert-butyl group, and a methyl group attached to the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidin-3-ylmethyl)-3-(tert-butyl)-1-methyl-1h-1,2,4-triazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Attachment of the Azetidine Ring to the Triazole: The azetidine ring is then attached to the triazole ring through a nucleophilic substitution reaction.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.

    Methylation of the Triazole Ring: The final step involves the methylation of the triazole ring using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Azetidin-3-ylmethyl)-3-(tert-butyl)-1-methyl-1h-1,2,4-triazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

5-(Azetidin-3-ylmethyl)-3-(tert-butyl)-1-methyl-1h-1,2,4-triazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-(Azetidin-3-ylmethyl)-3-(tert-butyl)-1-methyl-1h-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-(Azetidin-3-ylmethyl)-3-(tert-butyl)-1-ethyl-1h-1,2,4-triazole
  • 5-(Azetidin-3-ylmethyl)-3-(tert-butyl)-1-methyl-1h-1,2,3-triazole
  • 5-(Azetidin-3-ylmethyl)-3-(tert-butyl)-1-methyl-1h-1,2,4-triazole

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the azetidine ring, tert-butyl group, and methyl group on the triazole ring imparts unique chemical and biological properties to the compound, distinguishing it from other similar compounds.

Eigenschaften

Molekularformel

C11H20N4

Molekulargewicht

208.30 g/mol

IUPAC-Name

5-(azetidin-3-ylmethyl)-3-tert-butyl-1-methyl-1,2,4-triazole

InChI

InChI=1S/C11H20N4/c1-11(2,3)10-13-9(15(4)14-10)5-8-6-12-7-8/h8,12H,5-7H2,1-4H3

InChI-Schlüssel

NJGQHXYWEKQOLP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=NN(C(=N1)CC2CNC2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.